Pyrrolo[1,2-a]quinoxalin-9-amine
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Overview
Description
Pyrrolo[1,2-a]quinoxalin-9-amine is a heterocyclic compound that belongs to the class of pyrroloquinoxalines These compounds are characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinoxalin-9-amine typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . This reaction proceeds via a radical mechanism and often employs iridium catalysts and PhI(OAc)2 .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions that lead to the formation of both pyrrole and quinoxaline rings . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]quinoxalin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form quinoxaline derivatives or reduced to yield amine derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products: The major products formed from these reactions include various substituted pyrrolo[1,2-a]quinoxalines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Pyrrolo[1,2-a]quinoxalin-9-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, the compound has been studied for its potential as an antiparasitic agent, showing activity against malaria and Leishmania . It also exhibits antifungal properties .
Medicine: In medicinal chemistry, derivatives of this compound have been investigated as ligands for 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, and other enzymes . These compounds have shown promise as analgesics, antileukemic agents, and tuberculostatic agents .
Industry: In the industrial sector, this compound derivatives are used as fluorescent probes and in the development of new materials .
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]quinoxalin-9-amine involves its interaction with various molecular targets and pathways . For example, as a ligand for 5-HT3 receptors, it modulates neurotransmitter activity in the central nervous system . As an inhibitor of protein kinases, it interferes with signaling pathways involved in cell proliferation and survival . The compound’s antifungal and antiparasitic activities are attributed to its ability to disrupt cellular processes in pathogens .
Comparison with Similar Compounds
- Pyrrolo[3,2-b]quinoxalines
- Imidazo[1,5-a]quinoxalines
- Thiazolo[3,4-a]quinoxalines
Each of these compounds has distinct properties and applications, making pyrrolo[1,2-a]quinoxalin-9-amine a valuable addition to the family of heterocyclic compounds.
Properties
Molecular Formula |
C11H9N3 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
pyrrolo[1,2-a]quinoxalin-9-amine |
InChI |
InChI=1S/C11H9N3/c12-9-4-1-5-10-11(9)14-6-2-3-8(14)7-13-10/h1-7H,12H2 |
InChI Key |
IIDIIRRGXAUEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC3=CC=CN32)N |
Origin of Product |
United States |
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